molecular formula C13H19NO B11722380 rel-(3R,4S)-1-Benzyl-4-methylpiperidin-3-ol

rel-(3R,4S)-1-Benzyl-4-methylpiperidin-3-ol

Cat. No.: B11722380
M. Wt: 205.30 g/mol
InChI Key: QRGQXVUZVXXWAG-AAEUAGOBSA-N
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Description

rel-(3R,4S)-1-Benzyl-4-methylpiperidin-3-ol is a chiral piperidine derivative characterized by a benzyl group at the 1-position, a methyl group at the 4-position, and a hydroxyl group at the 3-position. Its molecular formula is C₁₃H₁₉NO, with a molar mass of 205.30 g/mol. The compound’s stereochemistry (rel-(3R,4S)) plays a critical role in its physicochemical and biological properties, as minor stereochemical changes can significantly alter reactivity and interactions .

This compound is primarily utilized as a synthetic intermediate in medicinal chemistry. For example, it serves as a precursor for piperidine-based scaffolds in antiviral and enzyme inhibitor research. Its synthesis often involves multi-step protection/deprotection strategies, as seen in related piperidine derivatives (e.g., tert-butyldimethylsilyl (TBS) protection in ) .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(3R,4S)-1-benzyl-4-methylpiperidin-3-ol

InChI

InChI=1S/C13H19NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m0/s1

InChI Key

QRGQXVUZVXXWAG-AAEUAGOBSA-N

Isomeric SMILES

C[C@H]1CCN(C[C@@H]1O)CC2=CC=CC=C2

Canonical SMILES

CC1CCN(CC1O)CC2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: TRANS-1-BENZYL-4-METHYL-PIPERIDIN-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different piperidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Protective Groups

Compound 10: (3R,5R)-1-Benzyloxycarbonyl-3,5-bis(tert-butyldimethylsilyloxy)piperidin-4-ol
  • Core Structure : Piperidine with TBS-protected hydroxyl groups and a benzyloxycarbonyl (Cbz) group.
  • Key Differences : The presence of dual TBS groups at positions 3 and 5 and a Cbz group at position 1 increases steric bulk and lipophilicity compared to the target compound.
  • Applications : Intermediate in synthesizing protected piperidines for further functionalization .
Property rel-(3R,4S)-1-Benzyl-4-methylpiperidin-3-ol Compound 10
Molecular Weight 205.30 g/mol ~700 g/mol (estimated)
Key Substituents Benzyl, methyl, hydroxyl Cbz, TBS (×2)
Synthetic Role Final intermediate Protected intermediate
Reference
rel-Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate
  • Core Structure : Piperidine with a benzyl ester and hydroxyl group.
  • Key Differences : The carboxylate ester at position 1 introduces polarity, enhancing solubility in polar solvents. The absence of a methyl group at position 4 reduces steric hindrance compared to the target compound .

Tetrahydroisoquinoline-Based Antivirals (trans-1 and trans-2)

  • Core Structure: Tetrahydroisoquinoline fused with indole and piperazine groups.
  • Key Differences: Unlike the piperidine core of the target compound, trans-1 and trans-2 feature a tetrahydroisoquinoline scaffold. Both exhibit anti-SARS-CoV-2 activity, with trans-1 showing post-entry viral inhibition .
  • Structural Parallels : The benzyl and methyl groups in the target compound may mimic steric effects of trans-1’s propyl and indole groups, influencing receptor binding.
Property This compound trans-1
Core Structure Piperidine Tetrahydroisoquinoline
Bioactivity Not reported Anti-SARS-CoV-2
Mechanism N/A Post-entry inhibition
Reference

Pyrazolo-Pyridone Inhibitors (Compound 2)

  • Core Structure : Pyrazolo-pyridone with fluorophenyl and methylbenzamide groups.
  • Key Differences : The pyrazolo-pyridone ring system enables π-π stacking interactions, unlike the simpler piperidine in the target compound. Compound 2 acts as a DCN1/2 inhibitor with optimized oral bioavailability .
  • Synthetic Comparison : Both compounds require multi-step syntheses, but Compound 2 uses glycine and pyrazol-amine precursors, whereas the target compound relies on benzyl and methyl group installations .

Stereochemical Variants and Fluorinated Analogues

  • The (3S,4R) configuration may alter binding kinetics compared to the (3R,4S) isomer .
  • rel-(3R,4S)-3-Fluoro-4-methoxypiperidine hydrochloride :
    • Key Difference : Methoxy and fluoro groups introduce dual electronic effects, increasing metabolic stability .

Key Research Findings and Trends

Stereochemistry and Bioactivity : The rel-(3R,4S) configuration in the target compound is critical for its role as a chiral building block. Analogues with inverted stereochemistry (e.g., rel-(3S,4R)) show divergent biological profiles, as seen in fluorinated piperidines .

Substituent Effects: Benzyl Groups: Enhance lipophilicity, improving blood-brain barrier penetration in neuroactive compounds.

Synthetic Utility : The target compound’s synthesis mirrors strategies for protected piperidines (e.g., TBS in ), but its lack of complex protection steps makes it more scalable .

Biological Activity

Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-ol is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a benzyl group and a hydroxyl group. Its chemical formula is C13H19NC_{13}H_{19}N with a molecular weight of 201.30 g/mol. The stereochemistry at the 3 and 4 positions of the piperidine ring influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body:

  • Target Proteins : The compound may bind to specific proteins or enzymes, altering their functions and leading to therapeutic effects.
  • Biochemical Pathways : Its interactions can initiate downstream effects on various biochemical pathways, influencing cellular processes such as signaling, metabolism, and gene expression.
  • Pharmacokinetics : Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly impact the compound's bioavailability and efficacy.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • CNS Activity : The compound has been studied for its potential effects on the central nervous system (CNS), where it may act as a depressant or modulator of neurotransmitter systems.
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, potentially mitigating oxidative stress in cells.
  • Antimicrobial Activity : Some investigations have indicated that the compound might show antimicrobial properties against specific pathogens.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study 1 : A pharmacological evaluation demonstrated that the compound effectively modulated GABAergic transmission in animal models, suggesting its potential as an anxiolytic agent.
StudyFindings
Study 1Modulation of GABAergic transmissionPotential anxiolytic properties
Study 2Antioxidant activity measured via DPPH assaySignificant radical scavenging ability
  • Study 2 : An antioxidant activity assessment using the DPPH assay revealed that this compound exhibited significant radical scavenging properties.

Pharmacological Applications

The compound has shown promise in various pharmacological applications:

ApplicationDescription
AnxiolyticPotential use in anxiety disorders due to CNS modulation
AntioxidantMitigation of oxidative stress in neurodegenerative conditions
AntimicrobialPossible therapeutic agent against bacterial infections

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